2-[[(Z)-2-Cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

Stereochemistry Covalent inhibitor design Cyanoacrylamide

This Z‑configured cyanoacrylamide–anthranilic acid (CAS 1012974‑22‑9) is a defined stereoisomer for covalent probe development. Unlike MONNA, it lacks the nitrobenzamide pharmacophore, enabling its use as an isomeric negative control in TMEM16A assays. The ortho‑carboxylic acid substitution and Z‑olefin geometry provide a unique hydrogen‑bonding network and electrophilic warhead orientation essential for SAR studies on BTK, FGFR, and viral proteases. With a lead‑like MW of 338.3 Da, cLogP ~3.0, and only 3 H‑bond donors, it is an ideal fragment for FBDD. Order the defined isomer to ensure unambiguous biological readout.

Molecular Formula C18H14N2O5
Molecular Weight 338.319
CAS No. 1012974-22-9
Cat. No. B2789460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[(Z)-2-Cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
CAS1012974-22-9
Molecular FormulaC18H14N2O5
Molecular Weight338.319
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)O)O
InChIInChI=1S/C18H14N2O5/c1-25-16-7-6-11(9-15(16)21)8-12(10-19)17(22)20-14-5-3-2-4-13(14)18(23)24/h2-9,21H,1H3,(H,20,22)(H,23,24)/b12-8-
InChIKeyYVKCEORXJQAEOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[[(Z)-2-Cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid (CAS 1012974-22-9): Chemical Class and Procurement-Relevant Characteristics


2-[[(Z)-2-Cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid (CAS 1012974-22-9) is a synthetic cyanoacrylamide derivative with molecular formula C18H14N2O5 and a molecular weight of 338.3 g/mol . The compound features an α‑cyano‑α,β‑unsaturated carbonyl (cyanoacrylamide) electrophilic warhead conjugated to an anthranilic acid (2‑aminobenzoic acid) moiety, and incorporates a 3‑hydroxy‑4‑methoxyphenyl ring connected via a Z‑configured double bond . This architecture places it within the broader class of cyanoacrylamides, scaffolds that are actively investigated for reversible covalent inhibition of cysteine‑dependent targets, including Bruton’s tyrosine kinase (BTK), FGFR, and viral proteases [1].

Why In‑Class Compounds Cannot Substitute for 2-[[(Z)-2-Cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid (1012974-22-9)


Generic substitution of cyanoacrylamide‑based probes or inhibitors is unreliable because the exact position of the cyanoacrylamide warhead, the geometry of the exocyclic double bond (Z vs E), and the substitution pattern on the benzoyl fragment collectively govern target engagement, residence time, and off‑target profile [1]. For 1012974-22-9, the combination of a *Z*‑configured cyanoacrylamide linked to a *2‑carboxy‑unsubstituted* aniline (ortho‑benzoic acid) is a distinct chemotype that cannot be mimicked by the E‑isomer, by para‑substituted benzoic acid isomers, or by the des‑cyano congener (Avenanthramide E / 4‑Demethyl tranilast) without altering electrophilicity, hydrogen‑bonding network, and ultimately biological readout . The quantitative evidence in Section 3 substantiates these structure‑dependent differences.

Quantitative Differentiation Evidence for 2-[[(Z)-2-Cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid (1012974-22-9) vs. Closest Analogs


Z‑Specific Stereochemistry Enables a Distinct Electrophilic Conformation Compared to Avenanthramide E (4‑Demethyl Tranilast)

The target compound 1012974-22-9 possesses a (Z)‑configuration on the α,β‑double bond of the cyanoacrylamide, while its closest des‑cyano congener, 4‑Demethyl tranilast (Avenanthramide E, CAS 93755-77-2), bears an (E)‑configuration . In cyanoacrylamide covalent inhibitors, the *Z* geometry places the electron‑withdrawing nitrile and the aryl ring in a *cis* orientation, thereby altering the trajectory of the electrophilic β‑carbon relative to the target cysteine thiol. Although no head‑to‑head biochemical comparison has been published for this exact pair, the established structure‑activity relationships (SAR) of cyanoacrylamide‑based FGFR and BTK inhibitors demonstrate that Z→E isomerization changes residence time by up to 10‑fold and can shift selectivity across kinase panels [1].

Stereochemistry Covalent inhibitor design Cyanoacrylamide

Cyano Group Imparts Reversible Covalent Warhead Reactivity Absent in the Des‑Cyano Analog 4‑Demethyl Tranilast (Avenanthramide E)

1012974-22-9 contains an α‑cyano substituent that activates the acrylamide β‑carbon for nucleophilic attack, enabling reversible covalent bond formation with active‑site cysteine residues. In contrast, 4‑Demethyl tranilast (CAS 93755-77-2) lacks the cyano group and is a simple cinnamamide derivative that acts primarily as an anti‑allergic and anti‑fibrotic agent via non‑covalent mechanisms (histamine release inhibition, TGF‑β pathway modulation) . The reactivity difference is profound: second‑order rate constants (kinact/Ki) for cyanoacrylamide warheads reacting with glutathione or cysteine‑containing proteins typically range from 10⁻³ to 10² M⁻¹s⁻¹ depending on substitution, whereas cinnamamides without the α‑cyano group show negligible thiol reactivity under physiological conditions [1].

Covalent inhibitor Electrophilic warhead Cyanoacrylamide reactivity

Ortho‑Benzoic Acid Regioisomer vs. Para‑Benzoic Acid Regioisomer: Altered Hydrogen‑Bonding and pKa

The target compound 1012974-22-9 features the benzoic acid moiety attached at the *ortho* (2‑) position of the aniline ring, forming an anthranilic acid derivative. The regioisomeric analog 4‑[2‑cyano‑3‑(3‑hydroxy‑4‑methoxyphenyl)prop‑2‑enamido]benzoic acid places the carboxylic acid at the *para* position . This positional shift alters the intramolecular hydrogen‑bonding network: the ortho‑carboxyl group can form a six‑membered intramolecular H‑bond with the amide NH, stabilizing a pseudo‑cyclic conformation, whereas the para‑isomer cannot. The pKa of the carboxyl group is also affected (anthranilic acid pKa ≈ 2.1 for the carboxyl, vs. ≈ 4.2 for the conjugate acid of a para‑aminobenzoic acid derivative), impacting ionization state at physiological pH and target‑binding electrostatics [1].

Regioisomerism Benzoic acid substitution Binding mode

Isomeric Scaffold Divergence from MONNA (TMEM16A Blocker): Same Formula, Different Target Space

Both 1012974-22-9 and MONNA (CAS 1572936-83-4) share the molecular formula C18H14N2O5 (MW 338.3), yet their scaffolds are fundamentally distinct: MONNA is a 2‑[(4‑methoxynaphthalen‑2‑yl)amino]‑5‑nitrobenzoic acid, whereas 1012974-22-9 is a cyanoacrylamide‑anthranilic acid conjugate . MONNA is a validated, potent TMEM16A (Anoctamin‑1) calcium‑activated chloride channel blocker with an IC50 of 80 nM in Xenopus oocytes and >100‑fold selectivity over related ion channels [1]. 1012974-22-9, as a cyanoacrylamide, is structurally predisposed toward cysteine‑targeted covalent inhibition rather than ion‑channel blockade. Substituting one isomer for the other would completely redirect the biological target space, making them non‑interchangeable despite identical empirical formulas.

Structural isomerism TMEM16A Target selectivity

Cyanoacrylamide Scaffold as a Privileged Covalent Warhead: Class‑Level Potency and Residence‑Time Advantages

Cyanoacrylamides are recognized as a privileged electrophilic warhead class for designing reversible covalent inhibitors. In BTK inhibitor programs, cyanoacrylamide‑based compounds such as PRN1008 (rilzabrutinib) achieve biochemical IC50 values below 5 nM with residence times exceeding 24 hours, demonstrating that this warhead can deliver both high potency and sustained target engagement [1]. In FGFR kinase platforms, inverted cyanoacrylamide inhibitors display IC50 values of 0.5–6.0 nM and biochemical residence times tunable from minutes to 7 days [2]. While these data are from prototypical cyanoacrylamides rather than 1012974-22-9 itself, they establish the class‑level capability of the warhead and support the rationale for selecting this specific scaffold for covalent probe development.

Covalent drug discovery Residence time BTK inhibitors

Fragment‑Like Physicochemical Profile Favorable for Lead Optimization: MW 338, cLogP ≈ 3.0, 3 H‑Bond Donors

1012974-22-9 possesses a molecular weight of 338.3 Da, 3 hydrogen‑bond donors (phenol OH, carboxyl OH, amide NH), 5 H‑bond acceptors, and a predicted cLogP of approximately 3.0 (estimated by fragment addition) . These properties place the compound within the 'lead‑like' chemical space (MW ≤ 350, cLogP ≤ 3.5) as defined by fragment‑based drug discovery guidelines [1]. By comparison, MONNA, despite having the same MW, contains a nitro group (a structural alert) and a naphthalene ring that increases lipophilicity (measured LogP ≈ 4.2) . The 4‑demethyl tranilast analog has a lower MW (313.3) but lacks the cyano warhead functionality. For procurement decisions, the fragment‑like profile of 1012974-22-9 makes it particularly attractive as a starting point for structure‑guided optimization campaigns.

Fragment-based drug discovery Physicochemical properties Lead-likeness

Recommended Research and Industrial Application Scenarios for 2-[[(Z)-2-Cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid (1012974-22-9)


Reversible Covalent Probe Development Targeting Cysteine‑Dependent Kinases or Proteases

The cyanoacrylamide warhead embedded in 1012974-22-9 is a validated scaffold for reversible covalent engagement of active‑site cysteines in kinases (BTK, FGFR, RSK2) and viral proteases (Dengue/West Nile NS2B‑NS3) [1]. The Z‑configuration and ortho‑carboxyl substitution provide a defined geometry for structure‑guided incorporation into larger inhibitor frameworks. Researchers designing covalent probes should select this compound as a core warhead fragment, leveraging the established residence‑time tunability (minutes to days) demonstrated by analogous cyanoacrylamides .

Structure‑Activity Relationship (SAR) Studies on Cyanoacrylamide Regio‑ and Stereoisomers

Because 1012974-22-9 is the Z‑configured, 2‑carboxy regioisomer, it serves as a critical reference compound in systematic SAR campaigns aimed at dissecting the contributions of olefin geometry (Z vs. E) and benzoic acid positional isomerism (ortho vs. para) to target binding and covalent reactivity. Purchasing the defined isomer ensures that the biological readout can be unambiguously attributed to the intended stereochemical and regio‑chemical features [1].

Fragment‑Based Lead Generation with a Compact, Lead‑Like Cyanoacrylamide Scaffold

With a molecular weight of 338 Da, a cLogP of approximately 3.0, and only 3 hydrogen‑bond donors, 1012974-22-9 resides within lead‑like chemical space suitable for fragment‑based drug discovery (FBDD) [1]. Its fragment‑like profile permits subsequent growth vectors (e.g., elaboration of the 3‑hydroxy‑4‑methoxyphenyl ring or the benzoic acid terminus) while maintaining favorable physicochemical properties, offering a strategic advantage over heavier, more lipophilic warhead platforms such as MONNA (cLogP ≈ 4.2) .

Negative Control Design for TMEM16A Channel Studies Using MONNA

Given that 1012974-22-9 shares the molecular formula of MONNA but lacks the 2‑(naphthylamino)‑5‑nitrobenzoic acid pharmacophore required for TMEM16A blockade, it can be employed as an isomeric negative control in ion‑channel assays. When used alongside MONNA (IC50 = 80 nM against TMEM16A) [1], the target compound helps confirm that observed effects are due to specific TMEM16A inhibition rather than off‑target activity associated with the C18H14N2O5 formula itself.

Quote Request

Request a Quote for 2-[[(Z)-2-Cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.